molecular formula C5H9NO B8012666 1,2,3,6-Tetrahydropyridin-3-ol

1,2,3,6-Tetrahydropyridin-3-ol

Cat. No. B8012666
M. Wt: 99.13 g/mol
InChI Key: NHSZSLKNHBBRFZ-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridin-3-ol is a heterocyclic compound that has sparked notable interest due to its presence in both natural products and synthetic pharmaceutical agents . It is a colorless liquid and is commercially available .


Synthesis Analysis

Tetrahydropyridines (THPs), including this compound, have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,5-7H,3-4H2;1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound hydrochloride has a molecular weight of 135.59 . It is a grey solid at room temperature .

Scientific Research Applications

  • Synthesis Techniques : Different approaches for forming 1,2,3,6-tetrahydropyridines have been developed. For instance, Das and Njardarson (2015) reported two new approaches using strategic phosphate substituents (Das & Njardarson, 2015).

  • Enantioselective Organocatalytic Domino Synthesis : Wan et al. (2012) described the asymmetric synthesis of tetrahydropyridin-2-ols from enals and enaminones using the Jørgensen-Hayashi catalyst (Wan et al., 2012).

  • Diastereoselective Synthesis : Duttwyler et al. (2012) developed a versatile reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines with >95% diastereomeric purity (Duttwyler et al., 2012).

  • Sulfoxide-Directed Enantioselective Synthesis : Fernández de la Pradilla et al. (2013) achieved stereodefined sulfinyl 1,2,3,6-tetrahydropyridines with high selectivities (Fernández de la Pradilla et al., 2013).

  • Superacid-Catalyzed Synthesis : Klumpp et al. (2001) studied the electrophilic chemistry of 1,2,3,6-tetrahydropyridines in Bronsted superacid, leading to aryl-substituted piperidines (Klumpp et al., 2001).

  • Pharmacological Characteristics : Mateeva et al. (2005) reviewed the synthesis and pharmacological properties of tetrahydropyridine derivatives, highlighting their role in drug development (Mateeva et al., 2005).

  • Anti-Inflammatory Applications : Rao et al. (1995) synthesized tetrahydropyridines with potential anti-inflammatory properties (Rao et al., 1995).

  • Neurotoxic Properties and Parkinson's Disease : Langston (1985) discussed the neurotoxic properties of a tetrahydropyridine derivative (MPTP) and its implications for Parkinson's disease research (Langston, 1985).

  • Application in Anti-Hepatitis C Virus Agents : Watanabe et al. (2017) reported the stereo-controlled synthesis of functionalized tetrahydropyridines and their application in generating anti-hepatitis C virus agents (Watanabe et al., 2017).

  • Enantioselective Organocatalysis : Dudognon et al. (2018) provided an overview of organocatalytic strategies used in the preparation of diversified families of tetrahydropyridines (Dudognon et al., 2018).

Future Directions

The future directions of research on 1,2,3,6-Tetrahydropyridin-3-ol could involve the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

properties

IUPAC Name

1,2,3,6-tetrahydropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSZSLKNHBBRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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